5,9-Dibromo-7H-benzo[c]fluoren-7-one
Overview
Description
5,9-Dibromo-7H-benzo[c]fluoren-7-one: is a brominated derivative of benzo[c]fluorenone. It is a polycyclic aromatic compound with the molecular formula C₁₇H₈Br₂O and a molecular weight of 388.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dibromo-7H-benzo[c]fluoren-7-one typically involves the bromination of benzo[c]fluorenone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 9 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,9-Dibromo-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed:
Substitution Products: Various substituted benzo[c]fluorenones depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and other reduced forms.
Scientific Research Applications
Chemistry: 5,9-Dibromo-7H-benzo[c]fluoren-7-one is used as a building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing. It has shown potential as an inhibitor of certain enzymes and may have applications in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable for the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5,9-Dibromo-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the polycyclic aromatic structure allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
7H-benzo[c]fluoren-7-one: The non-brominated parent compound.
2,7-Dibromo-9-fluorenone: Another brominated derivative with different substitution patterns.
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: A similar compound with additional methyl groups.
Uniqueness: 5,9-Dibromo-7H-benzo[c]fluoren-7-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where selective reactivity and specific structural features are required .
Properties
IUPAC Name |
5,9-dibromobenzo[c]fluoren-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Br2O/c18-9-5-6-12-13(7-9)17(20)14-8-15(19)10-3-1-2-4-11(10)16(12)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVFJLDTIHCXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C3=O)C=C(C=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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